

BPH-1358 Mesylate: A Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: BPH-1358 mesylate

Cat. No.: B11934327

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BPH-1358 mesylate is a potent dual inhibitor of human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS). This dual inhibitory action positions **BPH-1358 mesylate** as a compound of interest for both potential anticancer and antibacterial applications. This technical guide provides an in-depth overview of the identification and validation of these molecular targets, including the relevant biochemical pathways, quantitative inhibitory data, and detailed experimental protocols for target validation.

Target Identification

The primary molecular targets of **BPH-1358 mesylate** have been identified as two key enzymes in distinct but vital biosynthetic pathways:

- **Human Farnesyl Diphosphate Synthase (FPPS):** A critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl diphosphate (FPP). FPP is a precursor for a wide range of essential biomolecules, including cholesterol, ubiquinone, and dolichols, and is also necessary for the prenylation of small GTPases like Ras, which are crucial for signal transduction.^{[1][2]}
- **Undecaprenyl Diphosphate Synthase (UPPS):** An essential enzyme in bacterial cell wall biosynthesis. UPPS catalyzes the formation of undecaprenyl diphosphate, a lipid carrier

required for the transport of peptidoglycan precursors across the cytoplasmic membrane.[3]
[4][5][6] Inhibition of UPPS disrupts cell wall synthesis, leading to bacterial cell death.[6]

Quantitative Data Summary

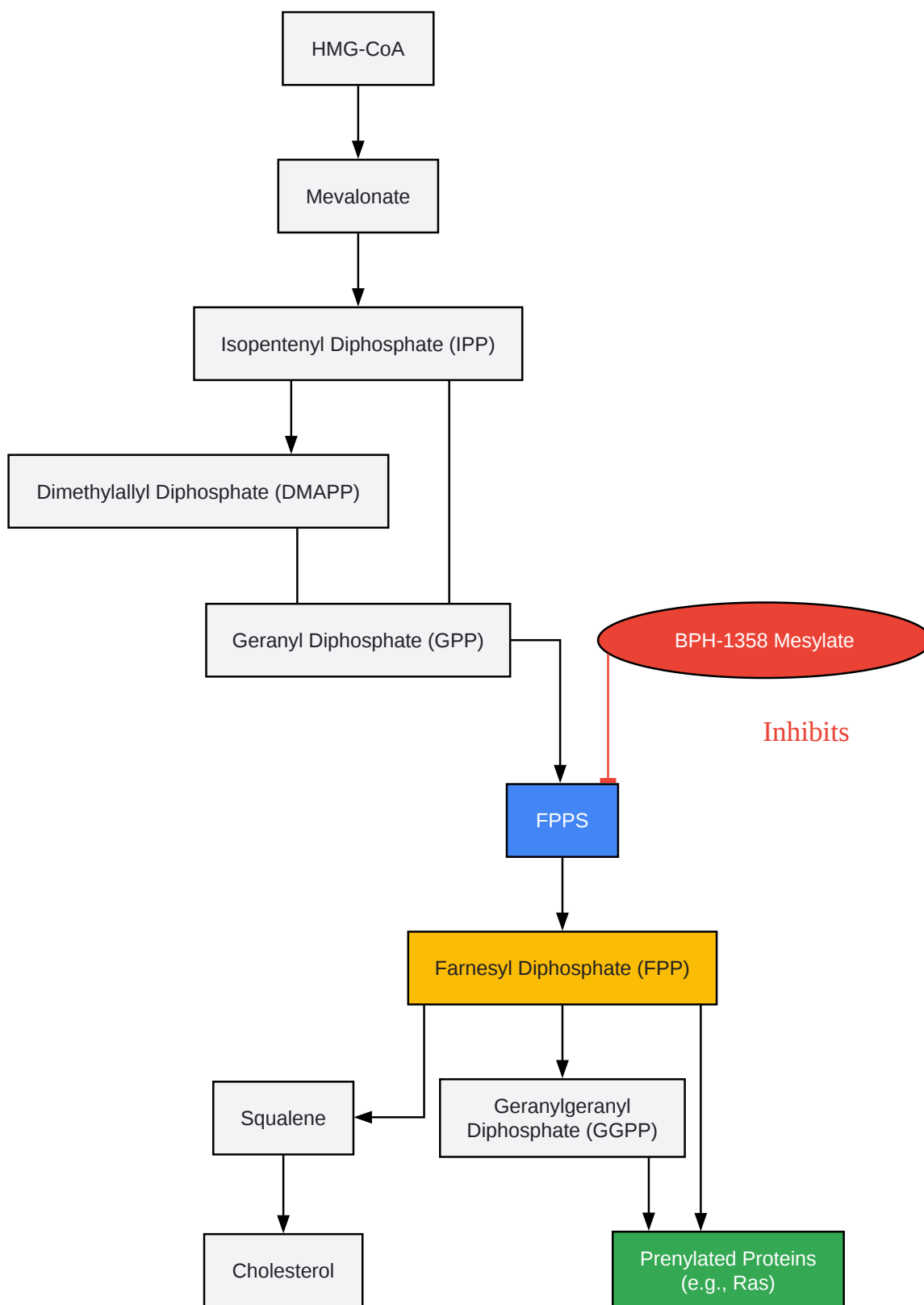
The inhibitory activity of **BPH-1358 mesylate** against its identified targets and its antibacterial efficacy have been quantified through in vitro assays.

Parameter	Target/Organism	Value	Unit
IC50	Human Farnesyl Diphosphate Synthase (FPPS)	1.8	μM
IC50	Undecaprenyl Diphosphate Synthase (UPPS)	110	nM
MIC	Staphylococcus aureus	~250	ng/mL

Signaling and Biosynthetic Pathways

FPPS in the Mevalonate Pathway

BPH-1358 mesylate inhibits FPPS, a key branching point in the mevalonate pathway. This inhibition disrupts the synthesis of FPP, affecting downstream production of cholesterol and non-sterol isoprenoids, and interfering with protein prenylation essential for cell signaling.

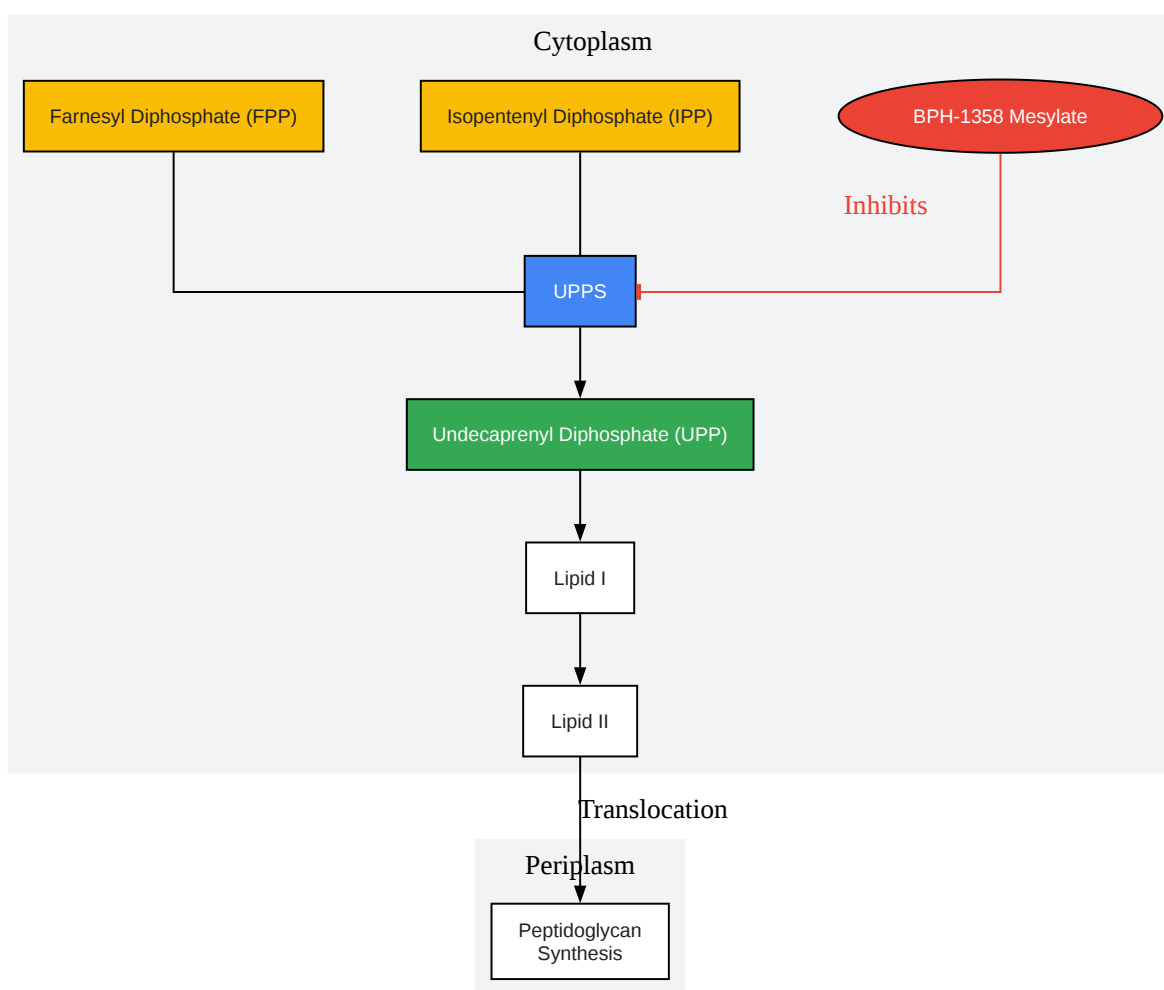


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Caption: Inhibition of FPPS by **BPH-1358 mesylate** in the Mevalonate Pathway.

UPPS in Bacterial Peptidoglycan Synthesis

In bacteria, **BPH-1358 mesylate** targets UPPS. This enzyme is responsible for the synthesis of the C55 lipid carrier undecaprenyl diphosphate, which is essential for transporting peptidoglycan building blocks from the cytoplasm to the periplasm for cell wall construction.



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Caption: Inhibition of UPPS by **BPH-1358 mesylate** in bacterial cell wall synthesis.

Experimental Protocols and Workflows

FPPS Inhibition Assay (Enzyme-Coupled Continuous Fluorescence Assay)

This protocol describes a method to determine the inhibitory activity of compounds against human FPPS. The assay measures the production of FPP in real-time.[7]

Principle: The assay couples the production of FPP by FPPS to its use by protein farnesyltransferase (PFTase) to prenylate a dansylated peptide. Farnesylation of the peptide results in an increase in fluorescence, which is monitored over time.

Workflow Diagram:



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Caption: Workflow for the FPPS enzyme-coupled continuous fluorescence inhibition assay.

Detailed Methodology:

- **Reaction Mixture Preparation:** In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (DTT), a dansylated peptide substrate for PFTase, and purified PFTase enzyme.
- **Inhibitor and Enzyme Addition:** Add varying concentrations of **BPH-1358 mesylate** (or vehicle control) to the wells. Add purified human FPPS enzyme to all wells.
- **Reaction Initiation:** Start the reaction by adding the FPPS substrates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

- **Data Acquisition:** Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.
- **Data Analysis:** Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the **BPH-1358 mesylate** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

UPPS Inhibition Assay (Continuous Spectrophotometric Assay)

This protocol outlines a method to assess the inhibitory effect of **BPH-1358 mesylate** on bacterial UPPS.

Principle: This assay monitors the condensation of FPP and IPP catalyzed by UPPS. The release of pyrophosphate (PPI) is coupled to the purine nucleoside phosphorylase (PNPase) reaction, which cleaves 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to produce ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This cleavage results in a spectrophotometric shift, which can be monitored at 360 nm.[3]

Workflow Diagram:



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Caption: Workflow for the UPPS continuous spectrophotometric inhibition assay.

Detailed Methodology:

- **Reaction Mixture Preparation:** In a 96-well UV-transparent plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, Triton X-100, MESG, IPP, FPP, and PNPase.
- **Inhibitor Addition:** Add serial dilutions of **BPH-1358 mesylate** to the wells.

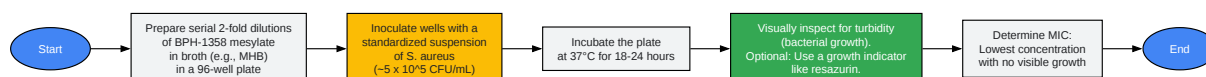
- **Reaction Initiation:** Start the reaction by adding a solution of purified bacterial UPPS enzyme.
- **Data Acquisition:** Measure the increase in absorbance at 360 nm over time using a plate reader.
- **Data Analysis:** Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the percent inhibition and plot against inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the antibacterial efficacy of **BPH-1358 mesylate** against *S. aureus*.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.^{[8][9]}

Workflow Diagram:



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

- **Compound Dilution:** Perform a serial two-fold dilution of **BPH-1358 mesylate** in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
- **Bacterial Inoculum:** Prepare a standardized inoculum of *S. aureus* (e.g., adjusted to a 0.5 McFarland standard) and dilute it further in the broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Incubation: Incubate the inoculated plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **BPH-1358 mesylate** at which there is no visible turbidity (growth) in the well.

Conclusion

The identification and validation of human FPPS and bacterial UPPS as the primary targets of **BPH-1358 mesylate** are supported by its potent in vitro inhibitory activity. The disruption of the mevalonate pathway in human cells and the bacterial cell wall synthesis pathway provide a clear mechanistic basis for its potential therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of **BPH-1358 mesylate** and other novel enzyme inhibitors.

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